molecular formula C21H23N5O4S B12714301 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, (phenylmethylene)hydrazide CAS No. 160857-58-9

4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, (phenylmethylene)hydrazide

Cat. No.: B12714301
CAS No.: 160857-58-9
M. Wt: 441.5 g/mol
InChI Key: HRNCNRGUEYERCC-PXLXIMEGSA-N
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Description

4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, (phenylmethylene)hydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a pyridine ring, a sulfonyl group, and a hydrazide moiety. Its unique chemical properties make it a subject of interest in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, (phenylmethylene)hydrazide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable starting materials.

    Introduction of the Sulfonyl Group: This step usually involves sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of the Acetylamino Group: This can be done through acetylation reactions using acetic anhydride or acetyl chloride.

    Formation of the Hydrazide Moiety: This involves the reaction of hydrazine derivatives with the appropriate intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, (phenylmethylene)hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, (phenylmethylene)hydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and hydrazide groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinecarboxylic acid derivatives: These compounds share the pyridine ring structure but differ in their functional groups.

    Sulfonyl hydrazides: Compounds with similar sulfonyl and hydrazide functionalities.

Uniqueness

4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, (phenylmethylene)hydrazide is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities

Properties

CAS No.

160857-58-9

Molecular Formula

C21H23N5O4S

Molecular Weight

441.5 g/mol

IUPAC Name

1-[(4-acetamidophenyl)sulfonylamino]-N-[(E)-benzylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide

InChI

InChI=1S/C21H23N5O4S/c1-16(27)23-19-7-9-20(10-8-19)31(29,30)25-26-13-11-18(12-14-26)21(28)24-22-15-17-5-3-2-4-6-17/h2-11,15,25H,12-14H2,1H3,(H,23,27)(H,24,28)/b22-15+

InChI Key

HRNCNRGUEYERCC-PXLXIMEGSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2CCC(=CC2)C(=O)N/N=C/C3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2CCC(=CC2)C(=O)NN=CC3=CC=CC=C3

Origin of Product

United States

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